Product packaging for Sevelamer-(d5)n Hydrochloride(Cat. No.:CAS No. 1794791-45-9)

Sevelamer-(d5)n Hydrochloride

Cat. No.: B586884
CAS No.: 1794791-45-9
M. Wt: 154.649
InChI Key: ZNSIZMQNQCNRBW-LDOKZEBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sevelamer-(D5)n Hydrochloride ( 152751-57-0) is a deuterated form of sevelamer hydrochloride, a phosphate-binding polymer, and is primarily used as an internal standard for the analytical quantification of sevelamer in research settings. Its defined chemical properties make it a critical tool for ensuring accuracy in high-performance liquid chromatography (HPLC) methods during pharmaceutical research and development. Sevelamer itself is a non-absorbed, cross-linked polymer that acts as a phosphate-binding agent. Its mechanism of action involves binding to dietary phosphate within the gastrointestinal tract through ionic and hydrogen bonding, thereby preventing phosphate absorption and reducing serum phosphate levels. This property makes the parent compound a key therapeutic for managing hyperphosphatemia in patients with chronic kidney disease. Researchers utilize this compound to study the pharmacokinetics and binding efficiency of sevelamer, leveraging the deuterium atoms as a stable isotopic label for precise tracing and measurement. This compound is intended for research applications only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1794791-45-9

Molecular Formula

C6H12ClNO

Molecular Weight

154.649

IUPAC Name

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine

InChI

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D;

InChI Key

ZNSIZMQNQCNRBW-LDOKZEBRSA-N

SMILES

C=CCN.C1C(O1)CCl

Synonyms

2-Propen-1-amine Hydrochloride polymer with 2-(Chloromethyl)oxirane-d5;  2-Propen-1-amine Hydrochloride polymer with (Chloromethyl)oxirane-d5;  (Chloromethyl)oxirane-d5 polymer with 2-Propen-1-amine Hydrochloride;  Allylamine Hydrochloride-epichlorhydr

Origin of Product

United States

Synthetic Methodologies and Precision Isotopic Labeling of Sevelamer D5 N Hydrochloride

Poly(allylamine) Backbone Synthesis and Crosslinking Strategies

The foundation of Sevelamer (B1230288) is a poly(allylamine) backbone, a cationic polyelectrolyte, which is subsequently crosslinked to form a hydrogel. wikipedia.orgamericanchemicalsuppliers.com The synthesis is a multi-step process involving the polymerization of the allylamine (B125299) monomer followed by a carefully controlled crosslinking reaction.

Monomer Derivatization and Polymerization Techniques

The synthesis of the poly(allylamine) backbone typically begins with the free radical polymerization of an allylamine salt. google.com Allylamine is commonly converted to its hydrochloride salt (allylamine hydrochloride) by treatment with hydrochloric acid before polymerization. science.govgoogle.com This salt is then polymerized in an aqueous solution or a solvent mixture. repec.orgresearchgate.net

The choice of initiator is crucial for controlling the polymerization process. Azo-compounds are frequently used as thermal initiators. science.gov The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent oxidation. google.com Key parameters that influence the polymerization rate and the molecular weight distribution of the resulting poly(allylamine hydrochloride) include monomer concentration, initiator concentration, temperature, and reaction time. google.com

Table 1: Initiators and Conditions for Poly(allylamine) Hydrochloride Synthesis
Initiator TypeSpecific Initiator ExampleTypical Reaction ConditionsReference
Azo Initiator2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086)Aqueous solution, controlled temperature. science.gov
Azo Initiator2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochlorideWater/acetonitrile mixture, temperature selected based on initiator half-life. researchgate.net
Redox Initiator SystemAmmonium persulfate / Sodium bisulfiteBulk polymerization. google.com

Following polymerization, the crude poly(allylamine) hydrochloride may be purified to remove unreacted monomer and low molecular weight impurities. repec.org Techniques such as membrane filtration can be employed to obtain a polymer with a specific average molecular weight. repec.orgmedchemexpress.com

Crosslinking Agent Chemistry and Reaction Optimization

The transformation of the linear poly(allylamine) hydrochloride chains into a three-dimensional, insoluble hydrogel is achieved through crosslinking. The most common crosslinking agent used for the synthesis of Sevelamer is epichlorohydrin (B41342). americanchemicalsuppliers.comhres.ca Epichlorohydrin contains two reactive sites—an epoxide ring and a chlorine atom—that can react with the primary amine groups on the poly(allylamine) backbone, thus forming stable linkages between polymer chains. google.com

The crosslinking reaction is typically performed in an alkaline aqueous medium. google.com The poly(allylamine) hydrochloride solution is first partially neutralized with a base, such as sodium hydroxide, to deprotonate a fraction of the amine hydrochloride groups, making the free amine groups available for reaction with the crosslinking agent. hres.casmolecule.com

A significant challenge in the crosslinking process is the tendency for the reaction mixture to form a large, unmanageable gel mass almost immediately after the addition of the crosslinking agent. researchgate.net To overcome this and ensure the formation of discrete, processable particles, the reaction is often carried out as a suspension polymerization or in the presence of a dispersing agent (surfactant) within an organic solvent like toluene. wikipedia.orgsmolecule.com This creates an emulsion where the crosslinking occurs within dispersed aqueous droplets, resulting in small, globular polymer particles that can be easily isolated. smolecule.com The degree of crosslinking, a critical parameter affecting the polymer's properties, can be controlled by adjusting the ratio of epichlorohydrin to poly(allylamine hydrochloride). science.gov

Table 2: Common Crosslinking Agents for Poly(allylamine)
Crosslinking AgentReactive GroupsKey Reaction FeatureReference
EpichlorohydrinEpoxide, Halogen (Chloro)Forms 2-hydroxypropyl linkers between amine groups. google.com
GlutaraldehydeAldehydeForms a Schiff base with primary amine groups, creating covalent bonds. metrowelding.com
1-halo-3-sulfonyloxy-2-propyl alcoholHalogen, SulfonyloxyAlternative crosslinker for reaction with polyallylamine hydrochloride in alkaline conditions. google.comgoogle.com
N,N'-methylene bisacrylamideDieneCan be used in copolymerization with allylamine hydrochloride to form a hydrogel directly. symeres.com

Site-Specific Deuteration Approaches for Sevelamer-(d5)n Hydrochloride

The introduction of deuterium (B1214612) into the Sevelamer structure to create this compound requires specialized synthetic strategies. The notation "(d5)n" implies that, on average, five hydrogen atoms per repeating monomer unit of the polymer have been replaced by deuterium. This isotopic labeling is crucial for techniques like neutron scattering and NMR spectroscopy, which are used to study polymer structure and dynamics. x-chemrx.comdntb.gov.ua Two primary methodologies can be considered for this purpose: post-polymerization hydrogen-deuterium exchange and the polymerization of deuterated precursors. nih.gov

Hydrogen-Deuterium Exchange Methodologies

Hydrogen-Deuterium (H-D) exchange is a method where a fully formed polymer is treated with a deuterium source to replace labile hydrogen atoms with deuterium. acs.org For a poly(allylamine) structure, the most labile hydrogens are those attached to the nitrogen atoms of the amine groups (-NH2). These can readily exchange with deuterium when exposed to a deuterium source like deuterium oxide (D₂O), especially under conditions that facilitate proton transfer. google.com

The hydrogens on the polymer's carbon backbone (C-H) are significantly less acidic and therefore more difficult to exchange. Achieving exchange at these positions typically requires more forcing conditions, often involving a metal catalyst such as Platinum (Pt), Palladium (Pd), or Rhodium (Rh). For instance, a Pt/C catalyst has been used for H-D exchange in aliphatic amines under mild conditions. This catalytic approach could potentially be adapted to deuterate the aliphatic backbone of poly(allylamine). However, controlling the precise number and location of exchanged deuterons to achieve a specific labeling pattern like "d5" can be challenging and may lead to a statistical distribution of deuterated species.

Deuterated Precursor Synthesis for Polymerization

A more precise and controlled method for creating specifically labeled polymers is to first synthesize a deuterated monomer and then polymerize it. nih.gov For this compound, this would involve the synthesis of a deuterated allylamine precursor. The synthesis of selectively deuterated amines is an area of active research, with methods developed for incorporating deuterium at specific positions (α or β to the nitrogen atom).

While a direct synthetic route for allylamine-d5 is not widely documented, the synthesis of related deuterated building blocks provides a viable pathway. For example, the compound 1,3-Bis(allylamino)-2-propanol Dihydrochloride-d5 is a known isotopically labeled analog used in the preparation of crosslinked poly(allylamine) polymers. google.com Such a precursor, which already contains deuterated allyl groups, could be used in a copolymerization reaction, potentially with non-deuterated allylamine, to build a deuterated polymer backbone. This deuterated backbone would then be crosslinked using standard agents like epichlorohydrin to yield the final deuterated Sevelamer analog. This approach offers superior control over the location and extent of deuterium incorporation compared to H-D exchange.

Purification and Isolation Techniques for Deuterated Polymeric Compounds

The purification of deuterated polymeric compounds like this compound is a critical final step to ensure the removal of unreacted reagents, catalysts, solvents, and non-deuterated or partially deuterated species. The crosslinked nature of Sevelamer results in an insoluble hydrogel, which dictates the applicable purification methods. americanchemicalsuppliers.com

Following the crosslinking reaction, the polymer is typically isolated by filtration. wikipedia.orgsmolecule.com A crucial step is the thorough washing of the polymer cake. Water is used extensively to wash away soluble impurities such as sodium chloride (a byproduct of the neutralization step), residual base, and any unreacted monomer or crosslinking agent. hres.ca The efficiency of this washing is vital for the purity of the final product. The process may involve re-slurrying the polymer in water followed by filtration, repeated several times. hres.ca

For polymeric systems in general, dialysis is a common and effective purification technique, particularly for removing small molecules like residual monomers or salts from a polymer solution. nih.gov While not directly applicable to the already crosslinked, insoluble Sevelamer hydrogel, it is a key technique for purifying the starting poly(allylamine) hydrochloride before the crosslinking step.

Final isolation involves drying the purified polymer. Methods like drying in a fluidized bed dryer at controlled temperatures are used to obtain the final, free-flowing powder. science.govhres.ca Rapid drying techniques like spray drying can also be employed for polymer hydrogels to minimize potential degradation from prolonged thermal exposure.

Characterization of the final product is essential to confirm its structure and the success of the deuteration. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ²H-NMR, ¹³C-NMR) are invaluable for confirming the polymer structure and quantifying the degree and location of deuterium incorporation. google.comgoogle.comsmolecule.com Mass spectrometry can also be used to analyze the isotopic distribution. google.com

Considerations for Controlled Deuterium Incorporation Levels

Achieving a specific and consistent level of deuterium incorporation is paramount for the utility of isotopically labeled compounds in quantitative analytical studies. Several factors must be carefully managed during the synthesis of this compound to control the degree of deuteration.

The primary method for controlling the deuterium level is by managing the stoichiometry of the deuterated and non-deuterated crosslinking agents. By using a precise mixture of epichlorohydrin-(d5) and standard (protiated) epichlorohydrin, the statistical incorporation of deuterium into the polymer network can be controlled. The final deuterium content will be directly proportional to the mole ratio of the deuterated reagent used.

The isotopic purity of the deuterated starting material, epichlorohydrin-(d5), is another critical factor. The starting material must be of high isotopic enrichment to ensure that the final polymer meets the desired deuteration level. Any protiated impurities in the deuterated reagent will lower the final incorporation level.

Furthermore, reaction conditions such as temperature, reaction time, and pH must be precisely controlled to ensure consistent reaction kinetics and avoid potential side reactions or isotopic exchange phenomena, although C-D bonds are generally stable under these conditions. google.comresolvemass.ca

Verifying the level of deuterium incorporation requires specialized analytical techniques. nih.gov These methods are essential for quality control and for validating the final product for its intended use in isotopic studies.

| Infrared (IR) Spectroscopy | The vibrational frequency of chemical bonds is dependent on the mass of the atoms. The C-D bond has a characteristic stretching frequency that is lower than the C-H bond. | The presence and intensity of the C-D stretching peak (around 2100-2200 cm⁻¹) can confirm the incorporation of deuterium and can be used for quantitative analysis with proper calibration. |

By carefully controlling the synthetic process and validating the product with these analytical methods, this compound can be produced with a precise and reproducible level of deuterium incorporation, making it a valuable tool for advanced pharmaceutical and biomedical research.

Table 2: Chemical Compounds Mentioned | Compound Name | Formula/Structure | | :--- | :--- | | this compound | (C₃H₇N)m•(C₃D₅ClO)n•(HCl)x pharmaffiliates.com | | Sevelamer Hydrochloride | (C₃H₇N)m•(C₃H₅ClO)n•(HCl)x newdrugapprovals.org | | Sevelamer Carbonate | (C₃H₇N)m•(C₃H₅ClO)n•x(H₂CO₃) newdrugapprovals.org | | Polyallylamine Hydrochloride (PAH) | (C₃H₇N•HCl)n google.com | | Allylamine | C₃H₇N google.com | | Epichlorohydrin | C₃H₅ClO newdrugapprovals.org | | Epichlorohydrin-(d5) | C₃D₅ClO | | Hydrochloric Acid | HCl | | Sodium Hydroxide | NaOH | | 2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | C₁₀H₂₀N₄O₄ | | 1-chloro-3-p-toluenesulfonyl-2-propyl alcohol | C₁₀H₁₃ClO₃S google.com | | Deuterium Oxide | D₂O nih.gov |₀H₁₃ClO₃S studymind.co.uk | | Deuterium Oxide | D₂O google.com |

Fundamental Mechanisms of Action: Molecular and Supramolecular Perspectives

Mechanism of Phosphate (B84403) Anion Binding at the Molecular Level

The sequestration of phosphate by Sevelamer (B1230288) is a multifaceted process, primarily driven by a combination of strong ionic interactions and hydrogen bonding within the polymer matrix. wikipedia.orgsanofi.usformosalab.comformosalab.com

Sevelamer contains a high density of primary amine groups separated by one carbon from the polymer backbone. europa.eusanofi.us In the acidic environment of the upper gastrointestinal tract, these amine groups become extensively protonated, converting the polymer into a cationic hydrogel with a high positive charge density. patsnap.comresearchgate.net This polycationic nature allows for strong electrostatic attraction with negatively charged anions, particularly phosphate.

Dietary phosphate exists predominantly as the monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) anions at physiological pH. medscape.org Sevelamer exhibits a preferential binding for the polyvalent HPO₄²⁻ ion, a phenomenon attributed to the stronger electrostatic interactions afforded by the divalent charge. europa.eu This interaction is a classic ion-exchange process, where the polymer exchanges its associated chloride anions for phosphate ions. nih.goveuropa.eu Studies have shown that transient exposure to a low pH environment, such as in the stomach, enhances subsequent phosphate binding in more neutral pH conditions by increasing the number of protonated amine sites. researchgate.net

Beyond simple electrostatic attraction, hydrogen bonding plays a critical role in the selective and high-affinity binding of phosphate. wikipedia.orgmdpi.comresearchgate.net The protonated amine groups (-NH₃⁺) on the polymer can act as hydrogen bond donors, while the oxygen atoms of the phosphate anion act as hydrogen bond acceptors. mdpi.com This network of hydrogen bonds complements the ionic interactions, contributing significantly to the stability of the Sevelamer-phosphate complex. researchgate.net Computational modeling studies and in vitro analyses suggest that this combination of ionic and hydrogen bonding is responsible for Sevelamer's ability to effectively sequester phosphate even in the presence of a high concentration of other monovalent anions like chloride. mdpi.comresearchgate.net

Ionic Interaction Dynamics with Protonated Amine Groups

Influence of Polymer Conformation and Flexibility on Binding Efficiency

Sevelamer is not a simple linear polymer but a hydrogel, consisting of poly(allylamine) chains cross-linked with epichlorohydrin (B41342). gabionline.net This three-dimensional network structure is crucial to its function. The degree of cross-linking influences the polymer's swellability, porosity, and the accessibility of the amine binding sites to phosphate ions. tga.gov.au

The conformation of the polymer is highly sensitive to the local pH. In acidic conditions, the increased protonation and repulsion between cationic sites cause the polymer network to swell. researchgate.net While it was hypothesized that this swelling would increase the surface area and accessibility of binding sites, studies indicate that the primary driver of enhanced binding after acid exposure is the increased degree of protonation itself, rather than changes in particle swelling. researchgate.net The flexibility of the polymer chains allows them to adopt conformations that optimize the arrangement of amine groups around a phosphate ion, maximizing both ionic and hydrogen bonding interactions.

Impact of Deuterium (B1214612) Substitution on Binding Kinetics and Thermodynamics

Specific research on the binding kinetics and thermodynamics of Sevelamer-(d5)n Hydrochloride is not available in the reviewed literature. However, the impact of deuterium substitution can be extrapolated from the well-established principles of kinetic isotope effects (KIEs). wikipedia.orgresearchgate.net

Deuterium is a stable isotope of hydrogen with approximately twice the mass. wikipedia.org This mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, resulting in a higher bond dissociation energy for the C-D bond. researchgate.net If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with deuterium will slow the reaction rate, an effect known as a primary KIE. wikipedia.org

In the context of Sevelamer, which is not absorbed or metabolically degraded, a primary KIE is unlikely to be relevant to its direct mechanism. nih.govresearchgate.net However, secondary KIEs could play a role. A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. For this compound, deuterium substitution on the polymer backbone could subtly alter the electron-donating or -withdrawing properties of the adjacent amine groups. This could lead to a small change in the basicity (pKa) of the amines. A shift in pKa would alter the degree of protonation at a given intestinal pH, which in turn could influence the thermodynamics and kinetics of phosphate binding. gabionline.net

Competitive Binding Interactions with Endogenous Anions in Simulated Physiological Environments

As a non-selective anion-exchange resin, Sevelamer can bind to various endogenous anions present in the gastrointestinal tract, leading to competitive interactions that may influence its phosphate-binding efficacy. tga.gov.auresearchgate.net

The most significant competitive binders are bile acids. sanofi.usresearchgate.net By sequestering bile acids, Sevelamer interrupts their enterohepatic circulation, which has the secondary effect of reducing serum cholesterol. sanofi.uspatsnap.com However, this binding occurs in competition with phosphate. researchgate.net Studies also show that Sevelamer can bind and reduce the absorption of urate and advanced glycation end products (AGEs). wikipedia.org

The gastrointestinal lumen contains a high concentration of other anions, such as chloride and bicarbonate, which compete for the cationic binding sites on the polymer. karger.com Despite this competition, Sevelamer shows a preference for phosphate, likely due to phosphate's polyvalent nature and the specific hydrogen bonding interactions it can form. europa.euresearchgate.net In vitro studies designed to mimic physiological conditions are used to evaluate these competitive dynamics and determine binding constants. gabionline.netfda.gov The relative binding affinities for different anions are pH-dependent, as both the protonation state of the polymer and the ionic form of the anions change with pH. medscape.org

Data Tables

Table 1: In Vitro Phosphate Binding by Sevelamer HCl at Varying pH and Concentration

This table shows the percentage of phosphate bound by 400 mg of Sevelamer HCl active pharmaceutical ingredient (API) in a 150 mL solution after reaching equilibrium. The data illustrates the pH-dependent nature of the binding.

Initial Phosphate Concentration (mM)% Phosphate Bound (pH 4.0)% Phosphate Bound (pH 5.5)
1.082.50%79.92%
2.570.02%89.72%
5.079.18%88.92%
7.578.20%89.12%
10.076.34%87.15%
14.572.59%83.30%
30.052.42%61.33%
38.744.61%50.11%
Data adapted from a 2011 study on the binding capacity of Sevelamer HCl. banglajol.info

Table 2: Langmuir Binding Constants for Sevelamer HCl

The Langmuir model is often used to describe the binding of phosphate to Sevelamer. The constant k₁ represents the binding affinity, while k₂ represents the maximum binding capacity.

Study Parameterk₁ (Affinity Constant)k₂ (Capacity Constant, mmol/g)Reference
Generic vs. Reference (pH unspecified)Reference product affinity was 25% greaterSimilar between products tga.gov.au
Sevelamer HCl vs. Sevelamer Carbonate (pH dependent)Varied between salts, indicating different affinitySimilar between salts gabionline.net
Generic vs. Brand (pH 4.0 and 7.0)No significant difference observedNo significant difference observed scirp.org
This table compiles findings from multiple comparative studies. Absolute values vary significantly with experimental conditions (e.g., pH, ionic strength). gabionline.nettga.gov.auscirp.org

Advanced Analytical and Spectroscopic Characterization of Sevelamer D5 N Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of polymeric materials. measurlabs.com For a complex, insoluble, and amorphous polymer like Sevelamer-(d5)n Hydrochloride, both solid-state and solution-state NMR methods are essential.

Solid-State NMR for Polymer Architecture and Dynamics

Solid-state NMR (SSNMR) is indispensable for characterizing the three-dimensional structure of insoluble polymers like Sevelamer (B1230288). researchgate.net The technique provides critical insights into the polymer backbone, the degree of cross-linking, and molecular mobility. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is particularly valuable. The U.S. Food and Drug Administration recommends ¹³C SSNMR to quantify the degree of cross-linking in Sevelamer by analyzing the ratio of cross-linked amine groups to total amine groups. fda.govresearchgate.net

Table 1: Representative ¹³C SSNMR Chemical Shifts for Sevelamer

Functional Group Expected Chemical Shift (ppm) Information Provided
Polymer Backbone (-CH₂-CH-) 35-50 Main chain structure
Cross-linker (-N-CH₂-CH(OH)-CH₂-N-) 50-70 Degree of cross-linking

Note: The specific shifts can vary based on the exact polymer environment and hydration state.

Solution-State NMR for Degradation Product Analysis

While Sevelamer itself is insoluble, solution-state NMR can be employed to analyze any soluble degradation products or unreacted monomers. resolvemass.caijcce.ac.ir To study the stability of this compound, the polymer can be subjected to stress conditions (e.g., acidic or basic environments), and the resulting soluble fraction analyzed. ¹H NMR spectroscopy in a deuterated solvent like D₂O would allow for the identification of small molecules that leach from the polymer network. ijcce.ac.ir

The presence of the deuterated cross-linker provides a distinct advantage. Any degradation products originating from the cross-linker would be identifiable by the absence or modification of specific proton signals that would be present in the non-deuterated analogue. Furthermore, techniques like ¹H-²H exchange studies could reveal information about the lability of protons adjacent to the cross-linking sites. The lack of deuterium-proton coupling patterns in ¹H NMR spectra can confirm that exchange is not occurring at specific sites. researchgate.net

Mass Spectrometry-Based Methodologies for Deuterated Compound Analysis

Mass spectrometry (MS) is a highly sensitive technique used for identifying and quantifying chemical compounds. routledge.com For deuterated polymers, MS methods are adapted to track the isotopic label.

Development of LC-MS/MS Methods for Quantification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological or environmental matrices. dshs-koeln.denih.gov A key application involves using a stable isotope-labeled version of the analyte as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. resolvemass.carjptonline.org

In the context of Sevelamer, this compound can serve as an excellent internal standard for quantifying trace amounts of non-deuterated Sevelamer-related compounds (e.g., leachable oligomers) in a given matrix. Conversely, if this compound were the analyte, the non-deuterated version would be the ideal internal standard. A method would be developed by first finding a way to solubilize or digest the polymer into analyzable fragments. These fragments would then be separated by liquid chromatography and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The distinct mass difference between the deuterated and non-deuterated fragments allows for their simultaneous and unambiguous quantification. mdpi.com

Table 2: Hypothetical LC-MS/MS MRM Parameters for a Sevelamer Fragment

Compound Precursor Ion (m/z) Product Ion (m/z) Application
Unlabeled Fragment X Y Analyte

Application of GC-MS for Deuterium Distribution Mapping

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. nih.gov While the Sevelamer polymer itself is not volatile, GC-MS can be used to analyze its thermal degradation products (pyrolysis-GC-MS) or volatile impurities. For instance, a validated GC method exists for determining the allylamine (B125299) impurity in Sevelamer drug substances. nih.govresearchgate.net

For this compound, pyrolysis-GC-MS would be an effective technique for mapping the distribution of deuterium. By breaking the polymer down into smaller, volatile fragments at high temperatures, the resulting chromatogram would show peaks corresponding to different parts of the original structure. The mass spectrum of each peak would reveal whether it contains the deuterated cross-linker fragment. This provides information on how uniformly the cross-linker is incorporated into the polymer matrix. The mass difference between the deuterated and non-deuterated fragments is easily detected. researchgate.net

Neutron Scattering Techniques for Polymeric Structure and Dynamics

Neutron scattering is a premier technique for investigating the structure and dynamics of materials at the atomic and molecular level. ebsco.com It is particularly powerful for studying polymers and other soft matter systems. The technique relies on the scattering of a beam of neutrons by the nuclei in a sample. nist.gov

A key advantage of neutron scattering is its sensitivity to hydrogen and its isotope, deuterium. nih.gov Hydrogen and deuterium have very different neutron scattering lengths, which allows for "contrast variation." By selectively deuterating parts of a complex molecule, those parts can be made to stand out or disappear in a neutron scattering experiment. This is a fundamental requirement for many small-angle neutron scattering (SANS) studies of polymers. dtic.mil

This compound, with its deuterated cross-linker, is an ideal system for investigation by neutron scattering. By performing SANS experiments in solvents with varying H₂O/D₂O ratios, one can match the scattering length density of the solvent to that of either the poly(allylamine) backbone or the deuterated cross-linker. This allows for the independent characterization of the conformation and aggregation state of the polymer backbone and the spatial distribution of the cross-links. Inelastic and quasi-elastic neutron scattering (QENS) could further provide unparalleled insight into the dynamics of the cross-linker and its influence on the motion of the polymer chains. nist.govmdpi.com

Table 3: Comparison of Analytical Techniques for this compound Characterization

Technique Information Obtained Role of Deuteration
Solid-State NMR Polymer backbone structure, cross-link density, molecular mobility. fda.goveuropa.eu Provides a probe for cross-linker dynamics (²H NMR) and subtly alters ¹³C spectra.
Solution-State NMR Structure of soluble degradation products. ijcce.ac.ir Acts as a tracer to identify degradation pathways of the cross-linker.
LC-MS/MS Quantification of polymer-related species in complex matrices. nih.gov Serves as an ideal internal standard for accurate quantification. resolvemass.ca
Pyrolysis-GC-MS Chemical identity of thermal degradation products. Maps the distribution of the cross-linker within the polymer structure.

| Neutron Scattering | Polymer chain conformation, aggregation, and dynamics. ebsco.commdpi.com | Enables contrast variation to distinguish the cross-linker from the polymer backbone. nih.gov |

Small-Angle Neutron Scattering (SANS) for Morphological Studies

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale. epj-conferences.orgiaea.org For polymeric systems like this compound, SANS provides invaluable information about the polymer's conformation, aggregation, and network morphology in solution or gel state. The use of deuterium labeling, as in Sevelamer-(d5)n, is particularly advantageous in neutron scattering. epj-conferences.org The significant difference in the neutron scattering length density (SLD) between hydrogen and deuterium atoms allows for contrast variation studies. epj-conferences.org By selectively deuterating the polymer and using mixtures of hydrogenated and deuterated solvents (e.g., H₂O and D₂O), specific components of the system can be made "invisible" to neutrons, thereby highlighting the structure and interactions of the component of interest.

In a SANS experiment on this compound, a collimated beam of neutrons passes through the sample, and the scattered neutrons are detected by a 2D detector. pan-training.eu The resulting scattering pattern provides information about the size, shape, and organization of the polymer chains. For a cross-linked hydrogel like Sevelamer, SANS can determine key morphological parameters such as the average mesh size of the polymer network, the correlation length of the polymer chains, and the fractal dimension, which describes the packing density of the network. Studies on analogous polymers like cross-linked poly(allylamine hydrochloride) have utilized SANS to probe the internal structure of microgel particles. researchgate.net Such analyses can reveal how the polymer network swells or shrinks in response to environmental changes like pH or ionic strength, which is crucial for understanding its function as a phosphate (B84403) binder in different parts of the gastrointestinal tract.

Neutron Spin Echo (NSE) for Polymer Chain Dynamics

Neutron Spin Echo (NSE) spectroscopy is a unique high-resolution neutron technique that directly measures the dynamics of molecules and materials over length scales from angstroms to hundreds of nanometers and time scales from picoseconds to hundreds of nanoseconds. researchgate.netfrontiersin.org Unlike other neutron scattering methods that measure energy transfer, NSE measures the velocity change of neutrons upon scattering, which allows for extremely fine energy resolution. frontiersin.org This makes it exceptionally well-suited for studying the slow relaxation processes and diffusive motions characteristic of polymer chain dynamics. researchgate.netresearchgate.net

When applied to this compound, NSE can provide detailed insights into the segmental motion of the poly(allylamine) backbone. The deuteration of the polymer is again crucial for isolating its scattering signal from that of a hydrogenated solvent. nih.gov The technique measures the intermediate scattering function, F(Q,t), which describes the time correlation of density fluctuations at a specific length scale defined by the scattering vector, Q. researchgate.net Analysis of F(Q,t) can elucidate the nature of the chain dynamics, for example, whether it follows the Rouse model (for unentangled chains) or the reptation model (for entangled chains in a melt or concentrated solution). researchgate.net For a cross-linked network like Sevelamer, NSE can probe the localized motion of chain segments between cross-links and how these dynamics are influenced by factors such as hydration level, temperature, and interaction with bound ions like phosphate.

Table 2: NSE Parameters and Corresponding Polymer Dynamic Properties

NSE Measurable Physical Interpretation for this compound
Fourier Time (t) The timescale over which the polymer motion is observed (ps to hundreds of ns). nih.gov
Scattering Vector (Q) The length scale over which the dynamics are probed (nm⁻¹). nih.gov
Intermediate Scattering Function F(Q,t) Describes the decay of density-density correlations, revealing the nature of dynamic processes. researchgate.net
Effective Diffusion Coefficient Characterizes the center-of-mass diffusion of the polymer coils or the collective diffusion of segments within the gel network.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Binding Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is an indispensable tool for analyzing the chemical structure of polymers. nih.gov These techniques are complementary, as they are governed by different selection rules: FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. acs.org This allows for a comprehensive analysis of the functional groups present in this compound.

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the primary and secondary amine groups, the C-H bonds of the alkyl backbone, and potentially the C-D bonds from the deuterated segments. The hydrochloride salt form would also influence the position of the amine-related bands. FTIR is particularly useful for identifying polar functional groups, which are abundant in Sevelamer's structure. acs.org

Crucially, these techniques can be used to confirm and characterize the binding of target ions, such as phosphate. The interaction between the protonated amine groups (N-H) of Sevelamer and phosphate ions (P-O) occurs primarily through ionic interactions and hydrogen bonding. scirp.org This binding event would induce noticeable changes in the vibrational spectra. For instance, a shift in the position and a change in the intensity of the N-H stretching and bending bands would be expected upon phosphate binding. conicet.gov.ar Similarly, the characteristic vibrational modes of the phosphate ion, such as the symmetric stretching mode (ν1) near 960 cm⁻¹, would be altered upon binding to the polymer. nih.gov By monitoring these spectral changes, one can study the binding mechanism and efficiency under various conditions.

Table 3: Key Vibrational Bands for this compound Analysis

Functional Group / Interaction Typical Wavenumber Range (cm⁻¹) Expected Change upon Phosphate Binding Technique
N-H Stretch (Amine Salt) 3200-2800 Shift in position and change in band shape/intensity FTIR, Raman
C-H Stretch (Alkyl) 3000-2850 Minimal change FTIR, Raman
N-H Bend 1650-1550 Shift in position and intensity FTIR
C-N Stretch 1250-1020 Possible shift due to changes in the local electronic environment FTIR, Raman

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Crystalline Structure

X-ray scattering techniques are fundamental for characterizing the solid-state structure of materials. X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) provide complementary information about the atomic-level order and nanoscale morphology, respectively. wustl.edu

XRD is the primary technique for determining the crystallinity of a material. americanpharmaceuticalreview.com Crystalline materials produce sharp, well-defined diffraction peaks at specific angles, which correspond to the regular arrangement of atoms in a crystal lattice. uc.edu Sevelamer hydrochloride, however, is a cross-linked, amorphous polymer hydrogel. google.com Therefore, its XRD pattern is not expected to show sharp Bragg peaks. Instead, it would be characterized by one or more broad halos, which are indicative of a lack of long-range periodic order at the atomic level. icdd.com This amorphous nature is a direct consequence of the random cross-linking process that creates the polymer network, preventing the chains from packing into an ordered crystalline structure. The primary use of XRD in this context is to confirm the amorphous state of the polymer and to ensure the absence of crystalline impurities.

Table 4: Comparison of XRD and SAXS for this compound Analysis

Technique Information Provided Expected Result for this compound
X-ray Diffraction (XRD) Degree of crystallinity, atomic-level periodic structure. uc.edu Broad, diffuse halos, confirming the amorphous (non-crystalline) nature of the polymer network. icdd.com

Preclinical Research Models and in Vitro Investigation of Sevelamer D5 N Hydrochloride

In Vitro Phosphate (B84403) Binding Capacity and Specificity Assays

In vitro assays are fundamental in determining the core efficacy of a phosphate binder before advancing to more complex biological models. For a compound like Sevelamer-(d5)n Hydrochloride, these tests would quantify its ability to bind phosphate under conditions that mimic the physiological environment of the gastrointestinal (GI) tract. The use of the deuterated form in these initial binding assays would likely be to establish a baseline and confirm that the isotopic labeling does not interfere with the polymer's primary function.

Equilibrium and Kinetic Binding Studies in Simulated Gastrointestinal Fluids

Equilibrium and kinetic binding studies are performed to understand the efficiency and rate of phosphate binding by the polymer. These studies are typically conducted in simulated gastrointestinal fluids that replicate the pH and ionic composition of the stomach and intestines. nih.gov

Equilibrium binding studies determine the maximum phosphate binding capacity of the polymer. In these experiments, a fixed amount of the sevelamer (B1230288) polymer is incubated with solutions containing varying concentrations of phosphate at different pH levels, such as pH 4.0 and 7.0, to simulate the stomach and intestinal environments, respectively. fda.gov The mixture is agitated for a sufficient period to ensure that binding has reached equilibrium. nih.gov The amount of unbound phosphate remaining in the solution is then measured, often by ion chromatography, and the quantity of phosphate bound to the polymer is calculated. nih.gov The data is often analyzed using the Langmuir equation to determine the binding affinity (k1) and the maximum binding capacity (k2). nih.gov

Kinetic binding studies assess the rate at which the polymer binds phosphate. This is important as the binder must work efficiently within the transit time of the GI tract. In these studies, the polymer is incubated with a fixed concentration of phosphate, and samples are taken at various time points to measure the amount of bound phosphate. fda.gov These studies have shown that for sevelamer, phosphate binding reaches equilibrium within approximately 6 hours. nih.gov

Below are illustrative data tables from in vitro binding studies on Sevelamer Hydrochloride, which would be analogous to studies performed on this compound.

Table 1: Illustrative Equilibrium Phosphate Binding of Sevelamer Hydrochloride at pH 4.0

Initial Phosphate Concentration (mM) Percentage of Bound Phosphate (%)
1.0 82.5
2.5 70.0
5.0 79.2
7.5 78.2
10.0 76.3
14.5 72.6
30.0 52.4

Table 2: Illustrative Equilibrium Phosphate Binding of Sevelamer Hydrochloride at pH 5.5

Initial Phosphate Concentration (mM) Percentage of Bound Phosphate (%)
1.0 79.9
2.5 89.7
5.0 88.9
7.5 89.1
10.0 87.2
14.5 83.3
30.0 61.3

Competitive Binding Studies with Other Anions and Biomolecules

Sevelamer is a non-selective anion exchanger, meaning it can bind to other negatively charged molecules besides phosphate. wileymicrositebuilder.com Competitive binding studies are therefore essential to understand the specificity of the polymer for phosphate in the complex environment of the gut, where other anions and biomolecules are present. These studies involve incubating the polymer with phosphate in the presence of potential competitors such as bile acids, fatty acids, and certain drugs. revistanefrologia.com Research has shown that sevelamer binds to bile acids, which contributes to its cholesterol-lowering effects. wileymicrositebuilder.comrevistanefrologia.com It has also been shown to bind to other molecules like the uremic toxin p-Cresol (B1678582) and advanced glycation end products (AGEs). revistanefrologia.com Understanding these interactions is crucial as they can affect both the phosphate-binding efficacy and lead to potential nutrient or drug interactions. wileymicrositebuilder.comiu.edu For instance, sevelamer has been found to reduce the absorption of fat-soluble vitamins like D, E, and K in preclinical studies. hres.ca

Ex Vivo Gastrointestinal Models for Phosphate Sequestration Evaluation

Ex vivo models provide an intermediate step between simple in vitro assays and complex in vivo animal studies. These models often use isolated segments of the gastrointestinal tract from animals to study the sequestration of phosphate under more physiologically relevant conditions, which include the presence of mucosal tissue and natural secretions. While specific ex vivo studies on this compound are not documented, this methodology would allow for the direct measurement of phosphate removal from the luminal contents as it passes through the intestinal segment, providing a more accurate assessment of the polymer's efficacy in a simulated gut environment.

Mechanistic Investigations in Animal Models Utilizing Deuterated Tracers

The primary purpose of synthesizing this compound is for its use in mechanistic studies in animal models. The deuterium (B1214612) label acts as a tracer that allows for the precise quantification of the polymer and its potential byproducts in biological samples, such as feces, urine, and blood. This is a significant advantage over non-labeled studies, as it eliminates ambiguity in measurements. A similar approach has been documented using radiolabeled [3H] sevelamer hydrochloride to study its absorption and excretion in rats. tga.gov.au

Assessment of Gastrointestinal Transit and Excretion Pathways

By administering this compound to animal models, researchers can track its movement through the gastrointestinal tract and its ultimate excretion. Feces and urine are collected over a period of time and analyzed, likely using mass spectrometry, to detect the deuterium-labeled polymer. Studies on the non-deuterated Sevelamer Hydrochloride have consistently shown that the polymer is not absorbed from the GI tract and is excreted in the feces. fass.se A study in rats using radiolabeled sevelamer found that over 97% of the administered dose was recovered in the feces within 72 hours, confirming its non-absorbable nature. tga.gov.au Similar results would be expected for the deuterated form, providing definitive evidence of its excretion pathway.

Studies on Systemic Exposure to Polymer Degradation Products

A key safety concern for any non-absorbable polymer is the potential for degradation into smaller, absorbable components that could lead to systemic exposure. The use of this compound is ideal for addressing this question. Following administration of the deuterated polymer to animal models, blood and tissue samples can be analyzed for the presence of deuterium-labeled degradation products. This provides a highly sensitive method to quantify any potential systemic absorption. While sevelamer is designed to be resistant to degradation, these tracer studies offer the most definitive way to confirm its safety in this regard. indianjnephrol.org Non-clinical studies with sevelamer have shown that systemic absorption is extremely low, at less than 1% of the administered dose. europa.eu The use of a deuterated tracer would provide precise quantification to further substantiate these findings.

Influence on Gut Microbiome Composition and Function (Mechanistic Focus)

Sevelamer exerts a significant influence on the gut microbiome through several indirect and direct mechanisms. As a non-absorbable polymer, its primary actions are confined to the lumen of the gastrointestinal tract, where it alters the biochemical environment, leading to subsequent shifts in microbial composition and function. nih.govdrugbank.comnierenstiftung.ch

The principal mechanism involves the sequestration of various molecules within the gut. Sevelamer is a non-specific anion exchange resin that effectively binds not only its primary target, phosphate, but also other key microbial modulators such as bile acids. nih.govmdpi.comwileymicrositebuilder.comeuropa.eu By interrupting the enterohepatic circulation of bile acids, sevelamer alters the bile acid pool composition in the intestine. nih.govnih.gov Since bile acids possess antimicrobial properties and act as signaling molecules that shape the microbial community, this sequestration is a major driver of sevelamer-induced changes in the microbiota. nih.govmdpi.com

Furthermore, sevelamer has been shown to bind other microbially relevant molecules, including:

Gut-derived uremic toxins: In vitro studies have demonstrated that sevelamer can bind microbial metabolites like indole (B1671886) (a precursor to indoxyl sulfate) and p-cresol (a precursor to p-cresyl sulfate). nih.goviu.edu However, clinical and in vivo findings on the reduction of their circulating levels have been inconsistent. nih.govnih.gov

Bacterial Endotoxins: Sevelamer can bind lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govnih.gov By binding LPS in the intestinal lumen, it may reduce the translocation of this pro-inflammatory molecule into circulation. nih.goviu.edu

Short-Chain Fatty Acids (SCFAs): There is evidence to suggest that sevelamer may also bind SCFAs, which are crucial products of fiber fermentation by the gut microbiota. nih.govwileymicrositebuilder.com

Table 1: Summary of Preclinical Findings on Sevelamer's Influence on Gut Microbiome Composition
Bacterial TaxonObserved ChangeModel/Study ContextReference
Alpha-Diversity (Shannon Index)Increased in cecumMouse model (Western diet-induced NASH) nih.govresearchgate.net
LactobacillaceaeIncrease / Prevention of decreaseMouse model (CDHF diet-induced NASH) nih.govmdpi.com
ClostridiaceaePrevention of decreaseMouse model (CDHF diet-induced NASH) nih.govmdpi.com
DesulfovibrionaceaePrevention of increaseMouse model (CDHF diet-induced NASH) nih.govmdpi.com
EnterobacteriaceaePrevention of increase / DecreaseMouse model (CDHF diet-induced NASH) / Human (T2DM) nih.govmdpi.comresearchgate.net
TuricibacterDecreasedHuman (T2DM with diabetic nephropathy) researchgate.net

Cellular and Subcellular Interaction Studies of Polymer Microparticles

As a non-absorbable polymer, sevelamer is not expected to be taken up systemically or to have direct subcellular interactions following oral administration. nih.govdrugbank.comeuropa.eu Instead, its interactions are confined to the luminal surface of the gastrointestinal tract, where it can engage with intestinal epithelial cells, primarily in its aggregated or crystalline form.

Numerous reports have documented the presence of sevelamer crystals in the gastrointestinal mucosa of patients. researchgate.netnih.govnih.gov These crystals have a characteristic microscopic appearance, often described as "fish scales," and can become embedded in the mucosal wall, leading to injury. researchgate.netmedizinonline.com The mechanism of this crystal-induced injury is hypothesized to involve the induction of necrosis in intestinal epithelial cells. medizinonline.com This cellular damage can trigger an inflammatory response, including the formation of neutrophil extracellular traps (NETs) in proximity to the crystals, which may further disrupt the intestinal barrier and exacerbate tissue damage. medizinonline.com These findings position the polymer microparticles, particularly in their crystalline state, as a direct effector of epithelial cell injury.

Conversely, in vitro studies using models of the intestinal epithelium have demonstrated a protective role for sevelamer. In experiments with Caco-2 cell monolayers, a standard model for the human intestinal barrier, sevelamer was shown to protect against bile acid-induced increases in paracellular permeability. researchgate.net The protective effect was quantified through two key measures:

Transepithelial Electrical Resistance (TEER): Sevelamer prevented the drop in TEER that is typically induced by cytotoxic bile acids. researchgate.net

FITC-Dextran Flux: Sevelamer reduced the passage of 4 kDa FITC-Dextran across the Caco-2 monolayer, indicating that it helps maintain the integrity of tight junctions between epithelial cells. researchgate.net

This suggests that while sevelamer in a crystalline form can be injurious, the polymer itself can also interact with the cellular environment to reinforce the epithelial barrier against other luminal insults like high concentrations of bile acids. researchgate.net

Table 2: In Vitro Effects of Sevelamer on Intestinal Epithelial Cell Barrier Function
AssayCell ModelConditionObserved Effect of SevelamerReference
Transepithelial Electrical Resistance (TEER)Caco-2 MonolayerChallenge with Chenodeoxycholic Acid (CDCA)Protected against CDCA-induced decrease in TEER researchgate.net
FITC-Dextran (4 kDa) FluxCaco-2 MonolayerChallenge with Chenodeoxycholic Acid (CDCA)Protected against CDCA-induced increase in paracellular flux researchgate.net
Cell Viability / NecrosisIntestinal Epithelial Cells (in vivo)Crystal DepositionHypothesized to induce epithelial cell necrosis medizinonline.com

Computational Chemistry and Molecular Modeling for Sevelamer D5 N Hydrochloride

Molecular Dynamics (MD) Simulations of Polymer-Phosphate Complex Formation

Molecular Dynamics (MD) simulations have been instrumental in elucidating the mechanism of phosphate (B84403) binding to Sevelamer (B1230288) Hydrochloride, the non-deuterated analogue of Sevelamer-(d5)n Hydrochloride. These simulations model the physical movements of atoms and molecules over time, providing a detailed view of the polymer-phosphate complex formation.

Research has utilized MD and Monte Carlo simulations to investigate a model system constructed with a dimer of Sevelamer Hydrochloride and four phosphate ions. researchgate.netnih.gov The primary goal of these simulations is to determine the average structure of the complex and identify the key points of intermolecular interaction. researchgate.netnih.gov The mechanism of action involves the multiple amine groups along the polymer backbone, which become protonated in the intestine. europa.eusanofi.us These protonated amines then interact with negatively charged phosphate ions through a combination of ionic and hydrogen bonding, effectively sequestering them from the gastrointestinal tract. europa.eusanofi.us

MD simulations visualize this dynamic process, tracking the interatomic distances between the nitrogen atoms of the polymer's amine groups and the phosphorus atoms of the phosphate ions. researchgate.net Plots of these distances reveal the periodic motion of the polymer's amine groups, which wag in and out of proximity to the phosphate ions, illustrating the capture process. mdpi.com The simulations confirm that the dominant interactions are van der Waals forces and electrostatic interactions, which drive the formation of the stable polymer-phosphate complex. nih.govmdpi.com

Table 1: Example Parameters for a Molecular Dynamics Simulation of Sevelamer-Phosphate Interaction

ParameterDescriptionExample Value/Setting
Model System The components included in the simulation box.A dimer of Sevelamer Hydrochloride, four triphosphate ions, and chloride counter-ions. researchgate.netnih.gov
Ensemble The statistical ensemble defining the thermodynamic state.NVT (Canonical), maintaining constant Number of particles, Volume, and Temperature. researchgate.net
Simulation Time The duration over which the system's dynamics are simulated.~1 nanosecond, sufficient to observe binding events and system stabilization. researchgate.net
Force Field The set of equations and parameters used to calculate potential energy.A standard force field suitable for organic molecules and ions (e.g., AMBER, CHARMM).
Solvent Model The representation of the surrounding medium.Simulations can be run in a vacuum or with an implicit solvent model (e.g., dielectric constant of 78 to mimic water). mdpi.com

Density Functional Theory (DFT) Calculations for Binding Site Characterization

While MD simulations provide excellent insight into the dynamics of complex formation, Density Functional Theory (DFT) is a quantum mechanical method that can offer a more precise characterization of the electronic structure of the binding sites. Although specific DFT studies on Sevelamer are not prominent in the available literature, the application of this technique would be highly valuable.

DFT calculations could be used to:

Analyze Electronic Structure: Determine the electron density distribution around the protonated amine groups on the Sevelamer polymer, which constitute the primary binding sites.

Calculate Binding Energies: Quantify the strength of the interaction between a single phosphate ion and a representative segment of the polymer, providing a precise measure of binding affinity.

Characterize Bonding: Elucidate the exact nature of the ionic and hydrogen bonds, including bond lengths, angles, and vibrational frequencies, offering a deeper understanding of the forces holding the complex together.

By focusing on a smaller, representative portion of the polymer, DFT can provide highly accurate data on the fundamental interactions that MD simulations can then extend to larger, more complex systems.

Computational Prediction of Polymer Swelling and Structural Changes upon Binding

A key characteristic of Sevelamer is its ability to swell as it binds ions. Computational methods, particularly Monte Carlo simulations, have been employed to predict these structural changes. nih.gov By calculating the molecular volume of the polymer system before and after the introduction of phosphate ions, researchers can compute the percent change in volume, or "% swelling." nih.gov

Computational studies on Sevelamer Hydrochloride have shown that the polymer swells significantly upon binding phosphate. mdpi.com

In a vacuum simulation, the calculated volume change was approximately 20-25%. researchgate.netnih.govmdpi.com

When simulating an aqueous environment (by setting the dielectric constant to 78), the predicted swelling was much greater, at over 140%. mdpi.com

These computational predictions align reasonably well with experimental observations, where swelling is typically measured in the range of 50-60% in aqueous media, though it can vary from 10-200%. researchgate.netmdpi.com The agreement between in silico results and experimental data helps validate the computational models as reliable tools for predicting the physical behavior of the polymer. nih.govmdpi.com

Table 2: Comparison of Computationally Predicted and Experimental Swelling of Sevelamer

MethodConditionPredicted/Observed Swelling (%)Source
Computational (Monte Carlo) Vacuum20-25% researchgate.netmdpi.com
Computational (Monte Carlo) Aqueous Mimic (Dielectric=78)>140% mdpi.com
Experimental (Light Microscopy) Aqueous Solution50-60% (average) researchgate.netmdpi.com

In Silico Analysis of Deuterium (B1214612) Isotope Effects on Polymer Interactions

Specific computational studies on the deuterium isotope effects in this compound are not widely available. However, the principles of such effects can be analyzed theoretically to predict their potential impact on polymer interactions. This compound is a stable isotope-labeled version of the drug, where deuterium atoms replace hydrogen atoms on the 2-(chloromethyl)oxirane component of the polymer. lgcstandards.com

The primary influence of deuteration is the kinetic isotope effect (KIE), stemming from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This can influence non-covalent interactions, particularly hydrogen bonds, which are critical to Sevelamer's phosphate-binding mechanism. sanofi.us

An in silico analysis to investigate these effects would typically involve:

Force Field Parameterization: Adjusting the parameters in the MD force field to account for the increased mass of deuterium and the altered properties of C-D versus C-H bonds.

Comparative MD Simulations: Running identical MD simulations for both the deuterated and non-deuterated forms of the Sevelamer polymer interacting with phosphate ions.

Theoretically, the stronger bonds in the deuterated polymer could lead to subtle changes in the flexibility of the polymer backbone and the dynamics of the binding sites, potentially altering the kinetics and thermodynamics of phosphate binding.

Computational Prediction of Degradation Pathways and Byproducts

The degradation of a complex, cross-linked polymer like Sevelamer is difficult to study experimentally, and direct computational studies on its degradation pathways are not readily found in the literature. It has been noted that no direct abiotic or biotic degradation pathways for Sevelamer have been identified, and its potential for persistence in the environment cannot be excluded. fass.se

However, computational tools designed for predicting the biodegradation of chemical compounds can be applied to hypothesize potential pathways. Systems like the EAWAG-Biocatalysis/Biodegradation Database (EAWAG-BBD) Pathway Prediction System use a set of established microbial biotransformation rules to predict how a compound might be broken down. nih.govresearchgate.net

To predict the degradation of Sevelamer, one could:

Input the Monomer Structure: The structure of the Sevelamer monomer (allylamine) or a small, representative oligomer would be entered into the prediction system. researchgate.net

Apply Transformation Rules: The system would apply its library of known enzymatic reactions (e.g., hydrolysis, oxidation) to the functional groups present in the structure (amines, hydrocarbon backbone).

Generate a Pathway: The output would be a predicted degradation pathway, including a series of intermediate byproducts and potential final metabolites. nih.gov

While such predictions would be theoretical, they could provide valuable hypotheses for experimental investigation. The highly cross-linked and insoluble nature of the Sevelamer polymer presents a significant challenge for both microbial action and computational prediction, as degradation would likely be a slow surface erosion process rather than a simple breakdown of individual molecules. geneesmiddeleninformatiebank.nl

Emerging Research Directions and Future Perspectives for Deuterated Polymeric Systems

Development of Novel Deuterated Polymer Designs for Enhanced Binding Specificity

Sevelamer (B1230288) hydrochloride is known for its ability to bind phosphate (B84403) and other molecules in the gastrointestinal tract. frontiersin.orgnih.govdrugbank.comnih.gov The development of deuterated Sevelamer, such as Sevelamer-(d5)n Hydrochloride, opens up new avenues for creating polymers with enhanced binding specificity. The introduction of deuterium (B1214612) can subtly alter the physicochemical properties of the polymer, potentially influencing its binding affinities. resolvemass.ca

Future research could focus on synthesizing a library of this compound variants with different deuteration patterns and levels. These novel polymer designs could then be evaluated for their binding capacity towards a range of target molecules beyond phosphate, including uremic toxins and bile acids. frontiersin.orgrevistanefrologia.com The use of deuterium as a stable isotopic label would allow for precise tracking and quantification of the polymer-ligand interactions, providing valuable data for structure-activity relationship studies. This could lead to the design of next-generation polymeric binders with highly specific therapeutic or diagnostic applications.

Table 1: Potential Research Targets for Novel Deuterated Sevelamer Designs

Target MoleculeRationale for Investigation with Deuterated Sevelamer
PhosphateTo investigate the kinetics and mechanism of phosphate binding in greater detail.
Uremic ToxinsTo explore the potential of deuterated sevelamer for enhanced removal of specific uremic toxins. revistanefrologia.com
Bile AcidsTo study the impact of deuteration on the bile acid sequestration properties of sevelamer. frontiersin.org
Advanced Glycation End Products (AGEs)To assess the binding and potential removal of pro-inflammatory AGEs from the gut. frontiersin.org

Application of Deuterated Sevelamer in Multimodal Imaging Research (if applicable to non-clinical tracing)

Given that Sevelamer is a non-absorbed polymer, its deuterated counterpart, this compound, is an excellent candidate for non-clinical tracing studies within the gastrointestinal tract. nih.govfda.gov Deuterium is a non-radioactive, stable isotope that can be detected by specialized imaging techniques such as deuterium magnetic resonance imaging (²H-MRI) and neutron scattering. resolvemass.canih.gov

The application of this compound in multimodal imaging research could provide unprecedented insights into the behavior of non-absorbed polymers in a biological environment. For instance, ²H-MRI could be used to visualize the transit and distribution of the polymer through the gut in real-time in animal models. nih.gov This could help researchers understand how factors like gut motility and food intake affect the polymer's efficacy. Furthermore, combining imaging data with traditional analytical techniques could offer a comprehensive picture of the polymer's journey and its interactions with the gut microbiota.

Integration of Advanced Omics Technologies in Preclinical Mechanistic Studies

The pleiotropic effects of Sevelamer, which extend beyond its primary phosphate-binding action to include impacts on inflammation and lipid profiles, suggest complex interactions with host biology. frontiersin.orgrevistanefrologia.com The integration of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, in preclinical studies with this compound could elucidate the underlying mechanisms of these effects. scielo.org.mxmdpi.com

By using deuterated Sevelamer, researchers can precisely track the polymer's presence and correlate it with changes in the host's molecular landscape. For example, transcriptomic analysis of intestinal tissue exposed to this compound could reveal changes in gene expression related to inflammatory pathways or metabolic processes. acs.org Similarly, metabolomic profiling of fecal samples could shed light on how the polymer alters the gut microbiome and its metabolic output. These data-rich approaches have the potential to uncover novel biological targets and pathways modulated by Sevelamer. nih.gov

Exploration of this compound as a Research Probe in Other Biological Systems

The unique properties of this compound make it a valuable research probe for investigating various biological systems beyond the gut. While Sevelamer itself is not absorbed, its fundamental polymer structure, polyallylamine hydrochloride, has been explored for various biomedical applications. sigmaaldrich.comnih.govijcce.ac.ir Deuterated versions of this polymer could be used in in-vitro studies to understand polymer-cell interactions, cellular uptake mechanisms, and intracellular fate, without the confounding factor of a therapeutic effect.

For instance, this compound could be used to study the interactions of cationic polymers with cell membranes or to investigate the "protein corona" that forms around nanoparticles in biological fluids. The deuterium label would provide a clear signal for tracking the polymer in these complex systems. Such fundamental research is crucial for the rational design of polymer-based drug delivery systems and other nanomedicines. nih.gov

Methodological Advancements in Tracing Non-Absorbed Polymeric Compounds

A significant challenge in studying non-absorbed polymeric compounds is the difficulty in accurately tracing their fate and quantifying their interactions within the complex and dynamic environment of the gastrointestinal tract. This compound offers a unique opportunity to drive methodological advancements in this area.

The development of sensitive and specific analytical techniques for the detection and quantification of deuterated polymers in biological matrices would be a key research direction. This could involve the refinement of mass spectrometry-based methods or the application of neutron activation analysis. nih.gov Furthermore, the use of this compound as a standard or tracer could help validate new in-vitro models of the human gut, leading to more accurate and predictive preclinical research on non-absorbed drugs and food ingredients.

Table 2: Analytical Techniques for Tracing Deuterated Polymers

Analytical TechniquePotential Application for this compound
Deuterium MRI (²H-MRI)In-vivo imaging of polymer transit and distribution in the GI tract. nih.gov
Neutron ScatteringCharacterization of polymer structure and interactions in solution and at interfaces. lcms.czosti.gov
Mass SpectrometryQuantification of deuterated polymer fragments in biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization and confirmation of deuteration. osti.govdovepress.com

Conclusion: Synthesizing Academic Contributions to Sevelamer D5 N Hydrochloride Research

Summary of Key Findings in Synthesis, Mechanism, and Analytical Research

Synthesis: The synthesis of Sevelamer (B1230288) Hydrochloride involves the cross-linking of polyallylamine with a cross-linking agent like epichlorohydrin (B41342). medchemexpress.comgoogle.comwikipedia.org For Sevelamer-(d5)n Hydrochloride, the synthesis would necessitate the use of a deuterated precursor, such as epichlorohydrin-d5, to introduce the stable isotope label into the polymer structure. pharmaffiliates.comlgcstandards.com The fundamental polymerization and cross-linking chemistry remains the same, but this modification creates a polymer that is chemically identical in its primary structure but physically distinguishable by mass. google.comwikipedia.org

Mechanism of Action: Sevelamer acts locally within the gastrointestinal tract as a non-absorbed, phosphate-binding polymer. nih.govformosalab.com Its amine groups become protonated and bind to dietary phosphate (B84403) ions through ionic and hydrogen bonding, preventing phosphate absorption into the bloodstream. wikipedia.orgformosalab.com The incorporation of deuterium (B1214612) is not expected to alter this fundamental mechanism of phosphate binding, as the electronic properties of the amine groups remain unchanged. patsnap.com However, the kinetic isotope effect—the change in reaction rate due to isotopic substitution—could subtly influence the kinetics of ion exchange and binding interactions, a subject that warrants further specific investigation. nih.gov

Analytical Research: In analytical contexts, this compound serves as an invaluable internal standard for quantitative studies of the non-deuterated drug. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can utilize the deuterated standard to improve the accuracy and precision of measuring Sevelamer levels or its impurities in various matrices. nih.govresolvemass.ca The mass difference between the deuterated and non-deuterated polymer allows for clear differentiation in mass spectra, compensating for variations during sample preparation and analysis. resolvemass.ca

Identification of Remaining Knowledge Gaps and Future Research Priorities

Direct research on this compound is limited, leaving several knowledge gaps. A primary unknown is the precise impact of deuteration on the polymer's physicochemical properties and in-vivo behavior.

Future Research Priorities:

Pharmacokinetic/Pharmacodynamic Equivalence: While Sevelamer is non-absorbable, studies are needed to confirm that deuteration does not alter its swelling capacity, binding affinity (k1 and k2 constants), or interaction with other molecules in the complex gut environment. nih.govfda.gov Comparative in-vitro binding studies using methods outlined by regulatory bodies would be a critical first step. fda.gov

Kinetic Isotope Effect on Binding: Research should focus on whether the deuterium substitution results in a measurable kinetic isotope effect on the rate of phosphate binding and release. While likely subtle, this could have implications for the polymer's efficiency under varying physiological conditions. nih.gov

Stability and Degradation: Deuteration is known to enhance the thermal and oxidative stability of polymers by strengthening C-D bonds compared to C-H bonds. dtic.milansto.gov.au Investigating whether this compound exhibits greater stability during manufacturing, storage, or transit through the GI tract could be a valuable area of research.

Advanced Analytical Applications: Development of validated analytical methods using this compound as an internal standard for quantifying trace impurities or leachables from the parent drug product.

Broader Implications for Polymer Science and Isotope Chemistry in Pharmaceutical Research

The study of this compound has wider implications for materials science and pharmaceutical development.

Polymer Science: This compound is an excellent model for studying isotope effects in complex, cross-linked polymer networks. Research can provide insights into how deuteration affects polymer-solvent interactions, miscibility, and mechanical properties in hydrogels. dtic.milacs.org Techniques like Small-Angle Neutron Scattering (SANS), which rely on the contrast between deuterated and non-deuterated materials, could be used to probe the detailed structure of Sevelamer in solution, which is otherwise difficult to study. ansto.gov.auornl.gov

Isotope Chemistry in Pharmaceuticals: The use of deuterium in drug development is a growing field, primarily focused on altering metabolic pathways of small molecules to improve their pharmacokinetic profiles (the "deuterium switch"). nih.govselvita.com While Sevelamer is non-absorbable, the application of deuteration to a non-absorbed polymer highlights a different utility of isotopes: as tools for analytical precision and for studying the stability and properties of pharmaceutical materials themselves. resolvemass.caresearchgate.net This expands the application of isotope chemistry beyond metabolism-focused drug design.

Potential for Translational Research in Preclinical Compound Development

This compound holds significant potential for translational research, particularly in the preclinical phase of developing new polymer-based drugs or refining existing ones.

Tracer Studies: As a non-absorbable, labeled polymer, it can be used as a tracer in animal models to study gastrointestinal transit times and the behavior of large, non-absorbable drugs.

Developing Next-Generation Binders: By understanding the subtle effects of deuteration on binding and stability, researchers can gain insights that inform the design of new, more efficient, or more stable polymer-based binders for phosphate or other target molecules. nih.gov

Mechanism of Action Studies: The use of stable isotopes can help elucidate the mechanisms of toxicity or adverse effects. nih.gov While Sevelamer is generally safe, labeled versions could be used in sophisticated studies to track any potential minute interactions or degradation products within the GI tract.

Q & A

Q. How can Sevelamer-(d5)n Hydrochloride be utilized in analytical methodologies for pharmacokinetic studies?

this compound, a deuterium-labeled analog of Sevelamer Hydrochloride, is primarily employed as an internal standard in LC-MS/MS workflows to improve quantification accuracy. Its stable isotopic labeling minimizes interference with the parent compound during mass spectrometry, enabling precise measurement of Sevelamer Hydrochloride in biological matrices. Researchers should validate deuterium retention under experimental conditions (e.g., pH, temperature) to ensure isotopic stability, particularly in studies assessing systemic absorption or metabolite profiling .

Q. What experimental design is recommended for evaluating the phosphate-binding efficacy of Sevelamer Hydrochloride and its analogs?

A validated inductively coupled plasma (ICP) spectrometry method is critical for quantifying phosphate binding. Key steps include:

  • Simulating physiological pH conditions (e.g., pH 3.0–7.4) to mimic gastrointestinal environments.
  • Using kinetic models (e.g., pseudo-first/second-order) to determine binding affinity (k1) and capacity (k2).
  • Validating parameters such as linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (80–120%). Studies comparing Sevelamer Hydrochloride with carbonate analogs should report 90% confidence intervals for k1/k2 ratios to assess bioequivalence .

Q. What crossover study design parameters are essential for comparing Sevelamer formulations in clinical research?

A randomized, open-label, crossover trial is ideal for assessing equivalence between formulations (e.g., hydrochloride tablets vs. carbonate powder). Key endpoints include:

  • Serum phosphorus levels (target: 3.0–5.5 mg/dL).
  • Changes in bicarbonate (to evaluate acid-base impact).
  • Dose titration to account for interpatient variability. Statistical equivalence is demonstrated if the geometric mean ratio of phosphorus levels falls within 80–125% .

Advanced Research Questions

Q. How do contradictions arise between in vitro and in vivo data on Sevelamer Hydrochloride’s acid-loading effects?

In vitro models may underestimate acid-loading due to the absence of systemic bicarbonate buffering. In vivo, Sevelamer Hydrochloride reduces serum bicarbonate by ~2–3 mmol/L in hemodialysis patients, attributed to chloride ion exchange and impaired dietary base absorption. Researchers should integrate urinary net acid excretion (NAE) measurements and arterial blood gas analysis to reconcile discrepancies. Animal models further reveal increased urinary ammonium and calcium excretion, exacerbating metabolic acidosis in CKD .

Q. What mechanisms underlie Sevelamer Hydrochloride’s suppression of parathyroid hyperplasia in renal failure models?

In 5/6 nephrectomized rats, Sevelamer reduces serum phosphorus and calcium-phosphate product , directly inhibiting parathyroid gland (PTG) proliferation. Key biomarkers include:

  • PCNA-positive cell count (proliferation marker).
  • PTG weight and serum PTH levels. Histomorphometric analysis shows a strong correlation between serum phosphorus and PCNA-positive cells (r > 0.8), independent of 1,25(OH)₂D₃ modulation. This supports phosphorus as a primary driver of PTG hyperplasia .

Q. How do Sevelamer Hydrochloride and calcium-based binders differentially impact renal calcification and bone histology?

Animal models (e.g., adenine-induced uremic rats) demonstrate Sevelamer’s superiority in reducing renal calcium deposition (29.8 vs. 58.9 μg/g tissue for calcium carbonate) and tubulointerstitial fibrosis (5% vs. 30%). Bone histology reveals improved trabecular architecture and bone formation rate (BFR/BS) with Sevelamer, likely due to avoided calcium overload. Advanced techniques include:

  • Von Kossa staining for ectopic calcification.
  • Tetracycline labeling for dynamic bone turnover analysis .

Q. What methodological challenges arise when extrapolating Sevelamer’s anti-calcification effects from rodents to humans?

Rodent models often lack comorbidities (e.g., diabetes, advanced atherosclerosis) prevalent in CKD patients. Researchers must:

  • Use uremic toxicity scores to standardize disease progression.
  • Monitor species-specific differences in mineral metabolism (e.g., rodent vitamin D sensitivity).
  • Validate findings via bone biopsy histomorphometry in human trials, focusing on osteoid thickness and mineralization lag time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.